Allyl 3-amino-5-cyanobenzoate

Description

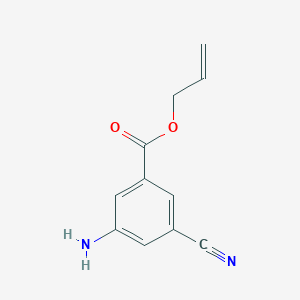

Allyl 3-amino-5-cyanobenzoate is an aromatic ester derivative featuring a benzoate core substituted with an amino (-NH₂) group at position 3, a cyano (-CN) group at position 5, and an allyl ester (-OCH₂CHCH₂) at the carboxylate position. This compound’s structure combines electron-withdrawing (cyano) and electron-donating (amino) groups, which influence its reactivity and physicochemical properties. Potential applications include antimicrobial activity, as allyl-containing derivatives are known to enhance potency compared to alkyl counterparts like propyl or methyl groups .

Properties

CAS No. |

153774-83-5 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

prop-2-enyl 3-amino-5-cyanobenzoate |

InChI |

InChI=1S/C11H10N2O2/c1-2-3-15-11(14)9-4-8(7-12)5-10(13)6-9/h2,4-6H,1,3,13H2 |

InChI Key |

KXPLOHCJQOKXRG-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC(=CC(=C1)C#N)N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC(=C1)C#N)N |

Synonyms |

Benzoic acid, 3-amino-5-cyano-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include Methyl 3-amino-5-cyanobenzoate and hypothetical derivatives like Ethyl 3-amino-5-cyanobenzoate. The substituent at the ester position significantly alters molecular weight, solubility, and reactivity.

*Hypothetical values based on structural extrapolation.

- Electron Effects: The cyano group (-CN) is strongly electron-withdrawing, stabilizing the aromatic ring and influencing electrophilic substitution patterns. The amino group (-NH₂) provides electron density, creating a push-pull electronic environment that may enhance reactivity in synthetic applications .

Q & A

What are the recommended methodologies for synthesizing and characterizing Allyl 3-amino-5-cyanobenzoate in academic research?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or esterification, followed by purification via column chromatography or recrystallization. Characterization should employ spectroscopic techniques:

- NMR (¹H and ¹³C) for structural elucidation of the allyl ester and cyano groups.

- IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

Methodological rigor requires iterative optimization of reaction conditions (e.g., solvent polarity, temperature) and validation through replicate experiments to ensure reproducibility .

How can researchers ensure analytical accuracy in determining the purity and structural integrity of this compound?

Answer:

Analytical accuracy relies on orthogonal methods:

- HPLC with UV detection to assess purity (>98% recommended for research-grade samples).

- X-ray crystallography for definitive structural confirmation, particularly if novel polymorphs are suspected.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

Cross-validation between techniques minimizes systematic errors. For example, discrepancies in NMR integration ratios may prompt re-analysis via high-resolution MS .

How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Factorial design allows systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- A 2³ factorial design could test temperature (60°C vs. 80°C), catalyst concentration (5% vs. 10%), and reaction time (12h vs. 24h).

- Response variables might include yield, purity, and byproduct formation.

Statistical tools like ANOVA identify significant factors, enabling targeted optimization. This approach reduces resource waste compared to one-factor-at-a-time experimentation .

What computational tools are effective in predicting the physicochemical properties of this compound?

Answer:

- COMSOL Multiphysics simulates reaction kinetics and diffusion processes in heterogeneous systems.

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular dynamics (MD) models solubility in various solvents.

Integration with experimental data refines predictive accuracy. For instance, discrepancies between simulated and observed solubility may indicate overlooked intermolecular interactions .

How should researchers address contradictions in published data on this compound’s reactivity?

Answer:

Contradictions may arise from methodological differences (e.g., solvent choice, analytical thresholds). A systematic approach includes:

- Meta-analysis of existing studies to identify trends or outliers.

- Replication studies under controlled conditions to isolate variables.

- Epistemological framing to assess whether discrepancies stem from ontological assumptions (e.g., reaction mechanism hypotheses) .

What strategies integrate experimental and computational methods for studying this compound?

Answer:

The ICReDD framework exemplifies integration:

- Use computational models (e.g., quantum mechanics) to predict reaction pathways.

- Validate predictions via bench experiments (e.g., kinetic studies).

- Iterate using machine learning to refine models based on empirical data.

This hybrid approach accelerates discovery while minimizing trial-and-error experimentation .

What methodologies assess the toxicological profile of this compound in vitro?

Answer:

- Ames test for mutagenicity using Salmonella strains.

- MTT assay on human cell lines (e.g., HepG2) to evaluate cytotoxicity.

- Computational toxicology (e.g., QSAR models) predicts absorption, distribution, and metabolism.

Acute exposure protocols should align with OECD guidelines, with rigorous controls to distinguish compound-specific effects from assay artifacts .

How can researchers ensure data security and integrity in collaborative studies involving this compound?

Answer:

- Encrypted databases (e.g., blockchain-enabled platforms) prevent unauthorized access to raw data.

- Version control systems (e.g., Git) track experimental modifications and data revisions.

- Access controls limit sensitive data (e.g., proprietary synthetic routes) to authorized personnel.

Chemical software with built-in encryption ensures compliance with institutional data policies .

How do theoretical frameworks guide experimental design for this compound research?

Answer:

- Ontological frameworks define the compound’s behavior (e.g., as a nucleophile or electrophile), shaping hypothesis generation.

- Epistemological approaches determine whether data collection emphasizes mechanistic details (e.g., reaction intermediates) or empirical outcomes (e.g., yield optimization).

Aligning methodology with these frameworks ensures coherent research objectives and interpretable results .

What practices enhance reproducibility in studies involving this compound?

Answer:

- Detailed protocols : Document reagent sources (e.g., CAS numbers), instrument calibration, and environmental conditions (e.g., humidity).

- Open data repositories : Share raw spectra and chromatograms for peer validation.

- Blinded experiments : Reduce bias in data interpretation.

Reproducibility crises often stem from undocumented variables; thus, transparency is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.